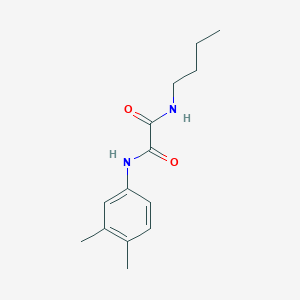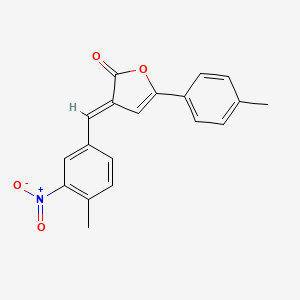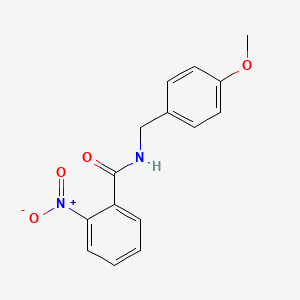
N-butyl-N'-(3,4-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as BDMPE, is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. BDMPE is widely used in scientific research for its various applications, including as a chiral selector, a fluorescent probe, and a reagent for the determination of metals.
Wirkmechanismus
The mechanism of action of BDMPE is not fully understood. However, it is believed that BDMPE acts as a chiral selector by forming a complex with the enantiomers of the compound being separated. The complex is then separated based on the differences in their physical and chemical properties. As a fluorescent probe, BDMPE binds to metal ions, causing a change in its fluorescence intensity, which can be detected and measured. As a reagent for the determination of metals, BDMPE forms a complex with the metal ion, which can be quantified using various techniques such as UV-Vis spectroscopy.
Biochemical and Physiological Effects:
BDMPE has no known biochemical or physiological effects as it is primarily used in scientific research applications. However, studies have shown that BDMPE is not toxic to cells and has low cytotoxicity. It is also not mutagenic or carcinogenic, making it safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BDMPE in scientific research is its high selectivity and sensitivity. It can detect metal ions at very low concentrations and separate enantiomers with high resolution. BDMPE is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BDMPE is its high cost, which can limit its use in large-scale experiments. It is also not suitable for the separation of all enantiomers and may require the use of other chiral selectors in combination.
Zukünftige Richtungen
There are several future directions for the use of BDMPE in scientific research. One of the most promising areas is in the development of new chiral selectors for the separation of enantiomers. Researchers are also exploring the use of BDMPE as a fluorescent probe for the detection of other metal ions and as a reagent for the determination of other metals. Additionally, there is ongoing research into the use of BDMPE in the development of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of BDMPE involves the reaction of N-butyl-3,4-dimethylaniline with ethanediamine in the presence of a catalyst such as potassium carbonate. The reaction results in the formation of BDMPE as a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BDMPE has numerous applications in scientific research. One of the most significant applications is as a chiral selector in chromatography. BDMPE is used to separate enantiomers of various compounds, including amino acids, pharmaceuticals, and agrochemicals. It is also used as a fluorescent probe for the detection of metal ions, particularly copper and zinc. BDMPE is also used as a reagent for the determination of metals such as copper, nickel, and lead.
Eigenschaften
IUPAC Name |
N-butyl-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-8-15-13(17)14(18)16-12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLOJRBRMBLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3,4-dimethylphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)

![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)



![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)